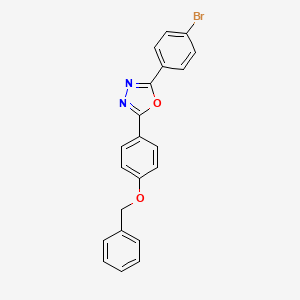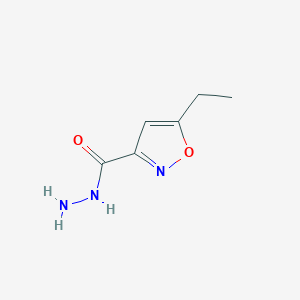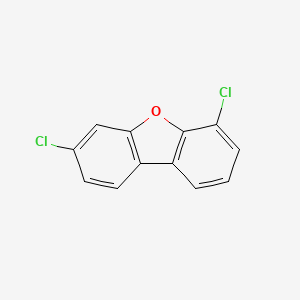
3,6-Dichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichlorodibenzofuran is a chlorinated derivative of dibenzofuran, with the molecular formula C₁₂H₆Cl₂O. It is part of a larger family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity . This compound is of significant interest due to its chemical properties and its presence as a byproduct in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures . The reaction conditions must be carefully controlled to ensure selective chlorination at the 3 and 6 positions.
Industrial Production Methods: In industrial settings, this compound is often produced unintentionally as a byproduct during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials . These processes can lead to the formation of various polychlorinated dibenzofurans, including the 3,6-dichloro isomer.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated dibenzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Dichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans and their environmental impact.
Medicine: Studies on its toxicological effects contribute to the assessment of health risks associated with exposure to chlorinated dibenzofurans.
Industry: It is monitored as a contaminant in industrial processes to ensure environmental and human safety.
Mechanism of Action
3,6-Dichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of various genes involved in detoxification processes . The molecular targets and pathways involved include the induction of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics .
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
- 2,8-Dichlorodibenzofuran
- 1,2,3,4-Tetrachlorodibenzofuran
Comparison: 3,6-Dichlorodibenzofuran is unique in its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other polychlorinated dibenzofurans, it has distinct properties that make it a valuable compound for studying the environmental and health impacts of chlorinated organic pollutants .
Properties
CAS No. |
74918-40-4 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
3,6-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-4-5-8-9-2-1-3-10(14)12(9)15-11(8)6-7/h1-6H |
InChI Key |
DMOBGFAKTSXOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)

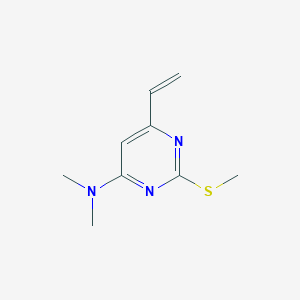
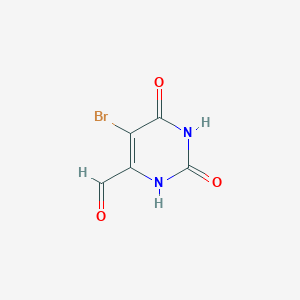
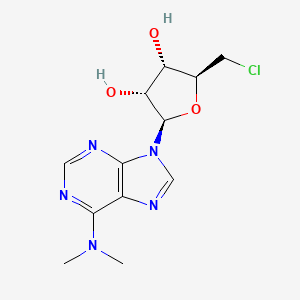
![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)
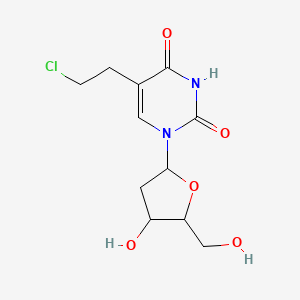
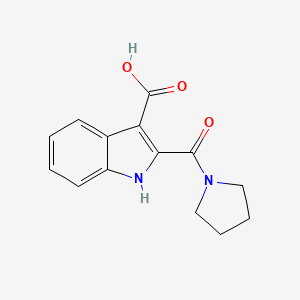
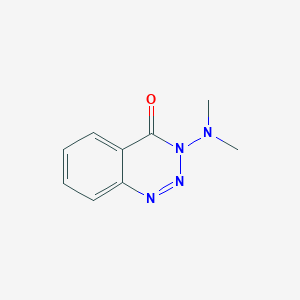
![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)
